(-)-N-((R)-Tetrahydrofurfuryl)noroxymorphone hydrochloride
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Overview
Description
(-)-[N-[®-Tetrahydrofurfuryl]noroxymorphone Hydrochloride: is a synthetic opioid compound with the molecular formula C21H25NO5 • HCl and a molecular weight of 407.89 g/mol . It is a derivative of noroxymorphone, which is an important intermediate in the synthesis of opioid antagonists such as naloxone and naltrexone . This compound is known for its potent interaction with opioid receptors, making it a subject of interest in both medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of (-)-[N-[®-Tetrahydrofurfuryl]noroxymorphone Hydrochloride involves multiple steps, starting from thebaine, a naturally occurring opiate isolated from poppy extract . The synthetic route typically includes the following steps:
Chemical Reactions Analysis
(-)-[N-[®-Tetrahydrofurfuryl]noroxymorphone Hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include hydrobromic acid for hydrolysis and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(-)-[N-[®-Tetrahydrofurfuryl]noroxymorphone Hydrochloride: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of opioid antagonists such as naloxone and naltrexone.
Medicine: It is investigated for its potential use in pain management and as a treatment for opioid addiction.
Industry: The compound is used in the production of various pharmaceutical products.
Mechanism of Action
The mechanism of action of (-)-[N-[®-Tetrahydrofurfuryl]noroxymorphone Hydrochloride involves its interaction with the opioid mu-receptor . These mu-binding sites are distributed in the human brain, with high densities in areas such as the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The compound exerts its effects by binding to these receptors, leading to analgesic and other pharmacological effects .
Comparison with Similar Compounds
(-)-[N-[®-Tetrahydrofurfuryl]noroxymorphone Hydrochloride: is unique due to its specific chemical structure and interaction with opioid receptors. Similar compounds include:
Noroxymorphone: A metabolite of oxymorphone and oxycodone, used as an intermediate in the production of opioid antagonists.
Oxymorphone: A potent opioid analgesic used for the treatment of severe pain.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Naltrexone: Used to treat opioid and alcohol dependence.
These compounds share similar chemical structures but differ in their specific functional groups and pharmacological effects.
Properties
CAS No. |
62509-10-8 |
---|---|
Molecular Formula |
C21H26ClNO5 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-[[(2R)-oxolan-2-yl]methyl]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C21H25NO5.ClH/c23-14-4-3-12-10-16-21(25)6-5-15(24)19-20(21,17(12)18(14)27-19)7-8-22(16)11-13-2-1-9-26-13;/h3-4,13,16,19,23,25H,1-2,5-11H2;1H/t13-,16-,19+,20+,21-;/m1./s1 |
InChI Key |
VSSSUJQGBBHOLO-UWMYVKMYSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl |
Canonical SMILES |
C1CC(OC1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl |
Origin of Product |
United States |
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